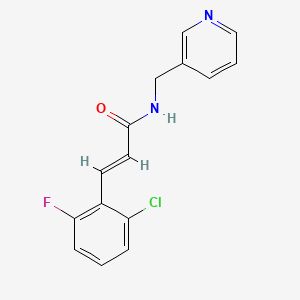
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CF3, is a highly selective inhibitor of a specific protein kinase that plays a crucial role in regulating various cellular processes. The purpose of
Wirkmechanismus
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide works by binding to the ATP-binding site of the protein kinase, preventing it from phosphorylating its downstream targets. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and suppression of tumor angiogenesis. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is its high selectivity for a specific protein kinase, which makes it a valuable tool for studying the role of this kinase in various cellular processes. However, one limitation of 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is its relatively low potency compared to other protein kinase inhibitors, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide research, including the development of more potent analogs, the investigation of its potential applications in other disease areas, and the exploration of its mechanism of action in more detail. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide may have potential applications in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy.
Synthesemethoden
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chloro-6-fluoroaniline with pyridine-3-carboxaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to be a highly selective inhibitor of a specific protein kinase, which is overexpressed in many types of cancer cells. By inhibiting this protein kinase, 3-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has the potential to block the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-13-4-1-5-14(17)12(13)6-7-15(20)19-10-11-3-2-8-18-9-11/h1-9H,10H2,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXZCGSEEUNUPR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5749765.png)
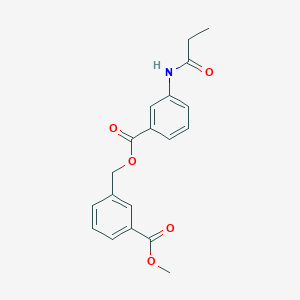
![N'-(3-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749772.png)

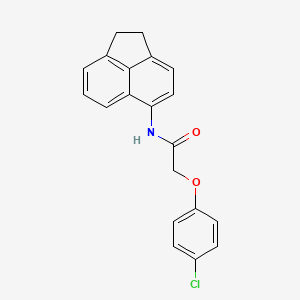
![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5749814.png)
![{[5-fluoro-6-(4-morpholinyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B5749824.png)
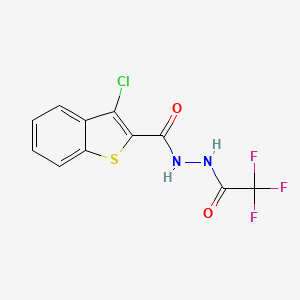
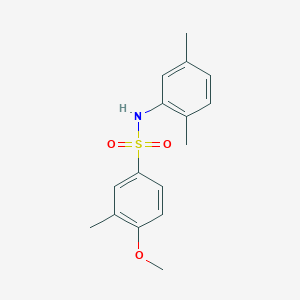
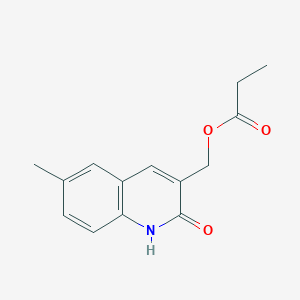

![N,N,2,8,10-pentamethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5749847.png)